Cortisol-9,11,12,12-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrocortisone-d4 is a deuterated form of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. It is used as an internal standard for the quantification of hydrocortisone in various analytical applications, particularly in mass spectrometry .

Preparation Methods

Hydrocortisone-d4 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the hydrocortisone molecule. The synthetic route typically starts with hydrocortisone, which undergoes deuterium exchange reactions to replace specific hydrogen atoms with deuterium . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process . Industrial production methods for hydrocortisone-d4 are similar to those used for other deuterated compounds, involving large-scale deuterium exchange reactions under controlled conditions .

Chemical Reactions Analysis

Hydrocortisone-d4 undergoes various chemical reactions similar to those of hydrocortisone. These reactions include:

Substitution: Hydrocortisone-d4 can undergo substitution reactions where functional groups on the molecule are replaced with other groups.

The major products formed from these reactions are deuterated analogs of the corresponding hydrocortisone derivatives, such as cortisone-d4 and tetrahydrocortisone-d4 .

Scientific Research Applications

Metabolic Studies

Cortisol-9,11,12,12-d4 is extensively used in metabolic studies to trace cortisol dynamics within biological systems. Its incorporation of deuterium allows researchers to differentiate it from endogenous cortisol during metabolic tracking.

- Study on Cortisol Release from Adipose Tissue : A study utilized this compound to investigate the release of cortisol from subcutaneous adipose tissue via 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). The infusion of deuterated cortisol enabled quantification of cortisol release rates and provided insights into local glucocorticoid signaling in obesity .

- Postprandial Cortisol Dynamics : Another research focused on the postprandial rise in plasma cortisol levels in men, employing the infusion of 9,11,12,12-d4-cortisol. This study highlighted the role of cortisol in metabolic responses to food intake and its regulation by 11β-HSD1 .

Clinical Applications

This compound serves as an internal standard in clinical diagnostics for various endocrine disorders.

- Congenital Adrenal Hyperplasia Screening : This compound is utilized in LC-MS/MS assays for newborn screening to detect congenital adrenal hyperplasia (CAH). Its stable isotope nature allows for accurate quantification of cortisol levels in blood samples .

- Cushing’s Syndrome and Other Disorders : It is also applied in diagnosing conditions like Cushing’s syndrome and Addison’s disease by quantifying serum or plasma cortisol levels, providing critical information for patient management .

Non-Invasive Biomarker Research

Recent advancements have explored the use of this compound in non-invasive stress assessment through eccrine sweat analysis.

- HPLC-MS/MS Method Development : Researchers developed a sensitive method using this deuterated compound as an internal standard for quantifying cortisol in human sweat. This approach offers a non-invasive alternative for monitoring stress-related disorders and evaluating physiological responses to stress .

Pharmacokinetic Studies

This compound is instrumental in pharmacokinetic studies that evaluate the metabolism and clearance of glucocorticoids.

- In Vivo Analysis : In vivo studies have employed this isotopically labeled compound to understand how cortisol metabolism changes under different physiological conditions such as critical illness. These studies help elucidate the mechanisms behind hypercortisolism observed in critically ill patients .

Data Summary Table

Mechanism of Action

Hydrocortisone-d4 exerts its effects by mimicking the action of hydrocortisone. It binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus . This complex binds to glucocorticoid response elements in the promoter regions of target genes, leading to changes in gene expression . The downstream effects include decreased vasodilation and permeability of capillaries, reduced leukocyte migration to sites of inflammation, and modulation of glucose metabolism .

Comparison with Similar Compounds

Hydrocortisone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:

Cortisone-d4: A deuterated form of cortisone, used as an internal standard for cortisone quantification.

Tetrahydrocortisone-d4: A reduced form of hydrocortisone-d4, used in studies of hydrocortisone metabolism.

Prednisone-d4: A deuterated form of prednisone, used in similar analytical applications.

These compounds share similar chemical properties but differ in their specific applications and the positions of deuterium labeling.

Biological Activity

Cortisol-9,11,12,12-d4 (D4-cortisol) is a deuterated form of cortisol that has gained attention in research due to its potential applications in studying glucocorticoid metabolism and its biological effects. This article explores the biological activity of D4-cortisol, focusing on its metabolic pathways, physiological roles, and implications for health and disease.

Overview of Cortisol and Its Metabolism

Cortisol is a steroid hormone produced by the adrenal cortex, playing a crucial role in various physiological processes including metabolism, immune response regulation, and stress response. The metabolism of cortisol involves several enzymes, notably the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which interconvert cortisol and cortisone. There are two isoforms: 11β-HSD1, which activates cortisone to cortisol, and 11β-HSD2, which inactivates cortisol to cortisone .

Biological Activity of D4-Cortisol

D4-cortisol serves as a stable isotope tracer in metabolic studies. Its unique structure allows researchers to track cortisol metabolism and interconversion without the confounding effects of endogenous cortisol. The biological activity of D4-cortisol has been investigated in various contexts:

1. Enzymatic Activity and Metabolic Pathways

Studies have demonstrated that D4-cortisol can be used to measure the activity of 11β-HSD enzymes in vivo. For example:

- Splanchnic Metabolism : Research indicated that D4-cortisol is metabolized in the splanchnic circulation, primarily by the liver. In one study involving healthy subjects, infusion of D4-cortisol showed significant conversion to D3-cortisol via 11β-HSD1 activity .

- Adipose Tissue Dynamics : Another study highlighted the release of D4-cortisol from subcutaneous adipose tissue, suggesting that increased 11β-HSD1 expression in obesity enhances local glucocorticoid signaling .

2. Clinical Implications

D4-cortisol has been utilized in clinical research to understand conditions such as obesity and diabetes:

- Obesity Studies : A randomized crossover study assessed the effects of obesity on cortisol metabolism using D4-cortisol. Results showed increased clearance rates of D4-cortisol in obese individuals compared to lean counterparts, indicating altered glucocorticoid metabolism associated with obesity .

- Insulin Sensitivity : The interaction between insulin sensitivity and cortisol metabolism was also examined using D4-cortisol as a tracer. Findings suggested that insulin influences the enzymatic activity of 11β-HSD1, affecting cortisol regeneration during hyperinsulinemic conditions .

Case Study 1: Cortisol Dynamics During Stress

In a controlled environment simulating stress conditions, researchers infused D4-cortisol in participants to monitor its conversion rates under stress-induced scenarios. The results indicated an upregulation of 11β-HSD1 activity during stress, leading to increased levels of active cortisol from cortisone .

Case Study 2: Fertility Treatments

A prospective cohort study involving women undergoing fertility treatments measured intrafollicular concentrations of cortisol and cortisone at various stages. The study found that elevated levels of cortisol were associated with increased biological activity during ovulation phases, highlighting the role of glucocorticoids in reproductive health .

Data Tables

The following table summarizes key findings from studies involving D4-cortisol:

Q & A

Q. Basic: How is Cortisol-9,11,12,12-d4 utilized as an internal standard in LC-MS/MS quantification of cortisol?

Methodological Answer:

this compound is a deuterated isotopologue of cortisol designed to minimize matrix effects and ionization variability in mass spectrometry. It is prepared as a stock solution in HPLC-grade methanol (typically 1 g/L) and diluted in methanol–water (70:30) for spiking into biological samples. Its near-identical chemical properties to endogenous cortisol allow for precise correction of extraction efficiency and instrument drift during quantification. Key validation parameters include linearity (0.10–25.00 ng/ml), intraday precision (2.5%–9.7%), and interday precision (12.3%–18.7%) .

Q. Advanced: How can researchers optimize chromatographic separation to resolve cortisol from interfering isomers when using this compound?

Methodological Answer:

Interfering isomers (e.g., an unidentified isomer in sweat analysis) require mixed-mode reversed-phase (RP) HPLC with a C18 column and mobile phases combining aqueous buffers (e.g., 0.1% formic acid) with organic modifiers (acetonitrile or methanol). Atmospheric pressure chemical ionization (APCI) in positive ion mode enhances specificity, with selected reaction monitoring (SRM) targeting cortisol-specific transitions (e.g., m/z 363.2 → 121.1). Method optimization should include column temperature adjustments (30°C–40°C) and gradient elution protocols to achieve baseline separation .

Q. Advanced: What experimental design considerations are critical when employing this compound in tracer studies assessing systemic cortisol-cortisone interconversion?

Methodological Answer:

Tracer studies require:

- Isotopic Steady-State : Prolonged infusion (e.g., 3 hours) of this compound and cortisone-d7 to achieve equilibrium in plasma and tissue compartments.

- Sampling Sites : Paired arterial and venous blood sampling (e.g., internal jugular vein) to assess organ-specific metabolism.

- Analytical Sensitivity : LC-MS/MS methods with detection limits ≤0.04 ng/ml to quantify low-abundance deuterated metabolites.

- Data Interpretation : Distinguishing between systemic interconversion (e.g., hepatic 11β-HSD1 activity) and localized tissue effects, as demonstrated in studies showing no measurable brain contribution to cortisol-cortisone cycling .

Q. Advanced: How do researchers validate the absence of matrix effects when using this compound in novel biological matrices like eccrine sweat?

Methodological Answer:

Matrix effects are validated via:

- Post-Column Infusion : Spiking cortisol-d4 into extracted sweat samples to monitor ion suppression/enhancement.

- Standard Linearity : Comparing calibration curves in solvent vs. matrix (e.g., artificial perspiration).

- Recovery Studies : Adding known cortisol-d4 concentrations to sweat samples pre- and post-extraction.

- Parallel Analysis : Cross-validating results with alternative matrices (e.g., plasma or urine) using identical internal standards .

Q. Basic: What are the key parameters for preparing stable isotope-labeled internal standard working solutions containing this compound?

Methodological Answer:

- Solvent Compatibility : Use HPLC-grade methanol for stock solutions (2.8 mmol/L) to ensure stability.

- Dilution Protocol : Prepare working solutions in methanol–water (70:30) with 4 μmol/L estriol as a carrier to prevent adsorption.

- Storage : Aliquot and store at −80°C to minimize deuterium loss and degradation.

- Enrichment Verification : Confirm isotopic purity (≥98%) via high-resolution MS before use .

Q. Advanced: What analytical strategies address discrepancies in cortisol recovery rates between different biological matrices when using this compound?

Methodological Answer:

Discrepancies arise from matrix-specific factors (e.g., lipid content in plasma vs. low protein in sweat). Mitigation strategies include:

- Matrix-Matched Calibration : Developing separate calibration curves for each matrix.

- Enhanced Extraction : Using tert-methyl butyl ether (MTBE) for lipid-rich matrices or solid-phase extraction (SPE) for aqueous matrices.

- Ion Suppression Testing : Comparing analyte response in solvent vs. matrix extracts .

Q. Advanced: How to design controlled experiments investigating this compound's effects on Na+/K+-ATPase expression in electrolyte homeostasis studies?

Methodological Answer:

- Cell Models : Use renal or neuronal cell lines (e.g., MDCK or SH-SY5Y) with confirmed glucocorticoid receptor (GR) expression.

- Dosage Optimization : Titrate cortisol-d4 (1–100 nM) to mimic physiological stress levels, accounting for isotopic dilution.

- Control Groups : Include non-deuterated cortisol and GR antagonists (e.g., mifepristone) to isolate isotope-specific effects.

- Outcome Measures : Quantify Na+/K+-ATPase α/β subunit mRNA via qPCR and protein levels via western blot .

Q. Advanced: How should researchers address contradictory data in tracer studies using this compound, such as undetectable metabolite release in specific tissues?

Methodological Answer:

- Technical Replication : Verify tracer purity and infusion rates using parallel MS quantification.

- Sensitivity Limits : Re-evaluate LC-MS/MS parameters (e.g., transition ion selection) to detect low-abundance metabolites.

- Physiological Context : Consider tissue-specific enzyme activity (e.g., 11β-HSD2 in kidneys vs. brain) and adjust sampling timelines to capture transient metabolic fluxes .

Properties

CAS No. |

73565-87-4 |

|---|---|

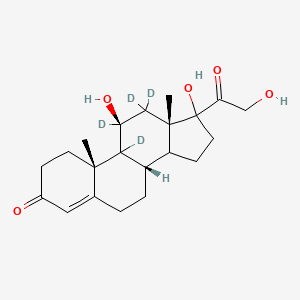

Molecular Formula |

C21H30O5 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(8R,9R,10R,13R,17R)-8,9-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16?,18+,19+,20-,21+/m1/s1/i14D,18D |

InChI Key |

JYGXADMDTFJGBT-SSWZDPBISA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |

Isomeric SMILES |

[2H][C@]12CCC3=CC(=O)CC[C@@]3([C@@]1(C(C[C@@]4(C2CC[C@@]4(C(=O)CO)O)C)O)[2H])C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |

Purity |

95% by HPLC; 98% atom D |

Related CAS |

73565-87-4 (unlabelled) |

Synonyms |

11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 (9,11,12,12-d4), 17-Hydroxycorticosterone-9,11,12,12-d4, 17-Hydroxycorticosterone-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-d4 (9,11,12,12-d4), Cortisol-9,11,12,12-d4, Deuterated cortisol, Deuterated hydrocortisone, Kendall′s compound F (9,11,12,12-d4), Reichstein′s substance M (9,11,12,12-d4) |

tag |

Cortisone Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.